2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine
Overview
Description
2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine, also known as DPM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been shown to have various potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. In cancer research, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation is a common feature of many diseases, and 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to have anti-depressant effects by increasing the levels of neurotransmitters in the brain.
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammation is regulated by various signaling pathways, and 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation. In depression research, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to increase the levels of neurotransmitters, such as serotonin and norepinephrine, in the brain.
Biochemical and Physiological Effects
2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and modulation of neurotransmitter levels. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its high selectivity towards cancer cells, which reduces the risk of off-target effects. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has low toxicity, making it a safer option for in vivo studies. However, one of the limitations of using 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy.
Future Directions
There are several future directions for 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine research, including optimization of the synthesis method to improve yield and purity, elucidation of the mechanism of action, and evaluation of its therapeutic efficacy in animal models. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine can be further modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Additionally, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine can be used in combination with other therapeutic agents to enhance its efficacy and reduce the risk of drug resistance.
Conclusion
In conclusion, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine involves the reaction of 2-(2,2-diphenylethyl)morpholine with 1H-imidazole-2-carboxaldehyde in the presence of a catalyst. 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to have various potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood, but it is believed to act through multiple pathways. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to have low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent for further research.
properties
IUPAC Name |
2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)15-20-16-25(13-14-26-20)17-22-23-11-12-24-22/h1-12,20-21H,13-17H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUGBJKSPPHOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CN2)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.